2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride
CAS No.: 2095411-01-9
Cat. No.: VC5165017
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68
* For research use only. Not for human or veterinary use.
![2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride - 2095411-01-9](/images/structure/VC5165017.png)
Specification
CAS No. | 2095411-01-9 |
---|---|
Molecular Formula | C6H12ClNO2S |
Molecular Weight | 197.68 |
IUPAC Name | 2λ6-thia-7-azaspiro[3.4]octane 2,2-dioxide;hydrochloride |
Standard InChI | InChI=1S/C6H11NO2S.ClH/c8-10(9)4-6(5-10)1-2-7-3-6;/h7H,1-5H2;1H |
Standard InChI Key | GUJIPFNBJGRBGX-UHFFFAOYSA-N |
SMILES | C1CNCC12CS(=O)(=O)C2.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The systematic IUPAC name, 2λ⁶-thia-7-azaspiro[3.4]octane 2,2-dioxide hydrochloride, reflects its biccyclic structure . The spiro center at carbon 6 connects a 3-membered thietane ring (sulfur at position 2) and a 4-membered azetidine ring (nitrogen at position 7). The sulfone group () and hydrochloride salt enhance polarity, as evidenced by a topological polar surface area of 54.6 Ų .
Table 1: Key Identifiers and Structural Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 2095411-01-9 | |
Molecular Formula | ||
Molecular Weight | 197.68 g/mol | |
SMILES | C1CNCC12CS(=O)(=O)C2.Cl | |
InChI Key | GUJIPFNBJGRBGX-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
Though proprietary protocols protect exact methodologies, spirocyclic sulfonamides are typically synthesized via intramolecular cyclization of thiol- or sulfonamide-containing precursors. A plausible route involves:
-
Sulfonation: Reacting a bicyclic amine with sulfur trioxide to form the sulfone group.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride .
Table 2: Representative Synthetic Steps for Analogous Compounds
Step | Reaction Type | Reagents | Yield (%) |
---|---|---|---|
1 | Sulfonation | , DMF | 65–75 |
2 | Acid-Base Neutralization | HCl (gaseous) | >90 |
Physicochemical Properties
Solubility and Stability
The compound is a white to off-white powder stored at room temperature . While solubility data are unspecified, the sulfone group and hydrochloride salt suggest moderate aqueous solubility, likely in the range of 10–50 mg/mL in water .
Table 3: Computed Physicochemical Parameters
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